Type I vs. Type II Binding Mode: DFG-in Conformation in EphA3 Co-Crystal Structure
The target compound (PDB ligand 25Q) co-crystallized with the EphA3 catalytic domain in the DFG-in (active) conformation at 1.60 Å resolution, consistent with a classical Type I ATP-competitive binding mode [1]. In contrast, the optimized derivative 7m (a Type II inhibitor) occupies an extended hydrophobic pocket created by DFG-motif displacement (Phe side-chain flip) and exhibits a residence time of 115 min (k_off ≈ 1.45 × 10⁻⁴ s⁻¹) as measured by surface plasmon resonance [2]. This binding mode distinction is critical: Type I inhibitors sample the active kinase conformation, while Type II inhibitors preferentially bind the inactive DFG-out state, leading to different selectivity profiles across the kinome.
| Evidence Dimension | Binding mode classification and structural pharmacophore |
|---|---|
| Target Compound Data | Type I inhibitor; DFG-in conformation; co-crystallized with EphA3 at 1.60 Å (PDB 4P4C) |
| Comparator Or Baseline | Compound 7m (Type II inhibitor); DFG-out conformation; residence time τ = 115 min (k_off ≈ 1.45 × 10⁻⁴ s⁻¹) by SPR |
| Quantified Difference | Qualitative binding mode difference: Type I (DFG-in) vs. Type II (DFG-out); residence time difference > 100-fold estimated (Type I fast-off vs. Type II slow-off) |
| Conditions | Human EphA3 catalytic domain; X-ray crystallography (1.60 Å); surface plasmon resonance (Biacore) |
Why This Matters
Procurement decisions must specify binding mode because Type I and Type II inhibitors differentially engage kinase conformational states, which determines kinome-wide selectivity and the validity of mechanistic conclusions drawn from experiments.
- [1] Dong, J.; Caflisch, A. Human EphA3 Kinase domain in complex with quinoxaline derivatives. RCSB PDB, 2014, PDB ID: 4P4C. DOI: 10.2210/pdb4P4C/pdb. View Source
- [2] Unzue, A.; Dong, J.; Lafleur, K.; Zhao, H.; Frugier, E.; Caflisch, A.; Nevado, C. Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation. J. Med. Chem. 2014, 57, 6834–6844. DOI: 10.1021/jm5009242. View Source
